Cas no 1782314-35-5 (2-(4-bromo-3-chlorophenyl)-2-methylpropanal)
2-(4-bromo-3-chlorophenyl)-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-3-chlorophenyl)-2-methylpropanal
- EN300-1907597
- 1782314-35-5
-
- Inchi: 1S/C10H10BrClO/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
- InChI Key: VQACFCTXPCJCMO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1Cl)C(C=O)(C)C
Computed Properties
- Exact Mass: 259.96036g/mol
- Monoisotopic Mass: 259.96036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1Ų
2-(4-bromo-3-chlorophenyl)-2-methylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907597-1g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-5g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 5g |
$3687.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-10g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 10g |
$5467.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-0.05g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-0.1g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-0.25g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-0.5g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-1.0g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1907597-2.5g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1907597-5.0g |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal |
1782314-35-5 | 5g |
$3687.0 | 2023-06-01 |
2-(4-bromo-3-chlorophenyl)-2-methylpropanal Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-(4-bromo-3-chlorophenyl)-2-methylpropanal
Professional Introduction to 2-(4-bromo-3-chlorophenyl)-2-methylpropanal (CAS No. 1782314-35-5)
2-(4-bromo-3-chlorophenyl)-2-methylpropanal, identified by its CAS number 1782314-35-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique aromatic structure, incorporating both bromine and chlorine substituents on a phenyl ring, which makes it a valuable intermediate in synthetic chemistry. The presence of these halogen atoms enhances its reactivity, allowing for diverse chemical transformations that are crucial in the development of novel therapeutic agents.
The compound's molecular formula, C10H9BrClO, underscores its complexity and the potential for intricate molecular interactions. In recent years, there has been growing interest in such halogenated aromatic aldehydes due to their role in medicinal chemistry. Specifically, the combination of bromine and chlorine provides a versatile platform for further functionalization, enabling chemists to explore a wide range of pharmacological applications.
One of the most compelling aspects of 2-(4-bromo-3-chlorophenyl)-2-methylpropanal is its utility in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop intermediates for various drug candidates. For instance, studies have demonstrated its effectiveness in constructing heterocyclic compounds, which are known for their broad spectrum of biological activities. The aldehyde group in this molecule serves as a reactive site for condensation reactions, facilitating the formation of more complex structures such as imines and ketones.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the aromatic ring, expanding the compound's utility in drug design. These methods allow for precise control over molecular architecture, which is essential for optimizing pharmacokinetic properties and therapeutic efficacy.
The pharmaceutical industry has taken notice of 2-(4-bromo-3-chlorophenyl)-2-methylpropanal's potential. Several research groups have reported its use in developing novel antimicrobial and anti-inflammatory agents. The halogenated aromatic core is particularly attractive because it can interact with biological targets in multiple ways, potentially leading to compounds with enhanced binding affinity and reduced side effects. This has spurred interest in exploring its derivatives as lead compounds for future drug development.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to undergo selective functionalization makes it a valuable building block for designing advanced polymers and coatings. These materials often require specific chemical properties that can only be achieved through careful molecular design, and 2-(4-bromo-3-chlorophenyl)-2-methylpropanal offers a flexible starting point for such endeavors.
The synthesis of 2-(4-bromo-3-chlorophenyl)-2-methylpropanal itself is an intriguing process that showcases modern organic synthesis techniques. Traditional methods often involve multi-step sequences with limited yields and harsh reaction conditions. However, recent innovations have led to more efficient synthetic routes that improve both yield and selectivity. These improvements are crucial for large-scale production and ensure that researchers have access to sufficient quantities of the compound for their studies.
As research continues to evolve, the applications of 2-(4-bromo-3-chlorophenyl)-2-methylpropanal are expected to expand further. The integration of computational chemistry and machine learning into drug discovery has opened new avenues for exploring its potential. By predicting how different structural modifications will affect biological activity, scientists can accelerate the development of new therapeutics based on this compound.
The future looks promising for this versatile intermediate as it continues to play a pivotal role in both academic research and industrial applications. Its unique structural features and reactivity make it an indispensable tool for chemists working at the intersection of organic synthesis and medicinal chemistry. As new methodologies emerge, the possibilities for utilizing 2-(4-bromo-3-chlorophenyl)-2-methylpropanal will undoubtedly grow, solidifying its place as a cornerstone in modern chemical research.
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